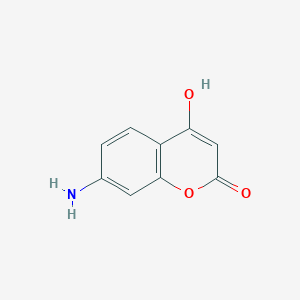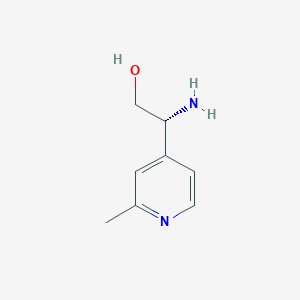
(2R)-2-amino-2-(2-methylpyridin-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-2-(2-methylpyridin-4-yl)ethanol is a chiral compound that features an amino group and a hydroxyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2-methylpyridin-4-yl)ethanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the correct stereochemistry. Another approach is the asymmetric hydrogenation of a suitable precursor.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure hydrogenation reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-2-(2-methylpyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution can result in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-amino-2-(2-methylpyridin-4-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. It may serve as a ligand in binding studies to understand protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties.
Mécanisme D'action
The mechanism by which (2R)-2-amino-2-(2-methylpyridin-4-yl)ethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-2-(2-methylpyridin-4-yl)ethanol: The enantiomer of the compound, differing in the stereochemistry at the chiral center.
2-amino-2-(2-methylpyridin-4-yl)ethanol: A racemic mixture containing both enantiomers.
2-amino-2-(pyridin-4-yl)ethanol: A similar compound lacking the methyl group on the pyridine ring.
Uniqueness
(2R)-2-amino-2-(2-methylpyridin-4-yl)ethanol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-4-7(2-3-10-6)8(9)5-11/h2-4,8,11H,5,9H2,1H3/t8-/m0/s1 |
Clé InChI |
QPEKMGPQOIQYPZ-QMMMGPOBSA-N |
SMILES isomérique |
CC1=NC=CC(=C1)[C@H](CO)N |
SMILES canonique |
CC1=NC=CC(=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylatehydrochloride](/img/structure/B13563457.png)
![[4-(Propan-2-yl)oxan-4-yl]methanamine](/img/structure/B13563463.png)
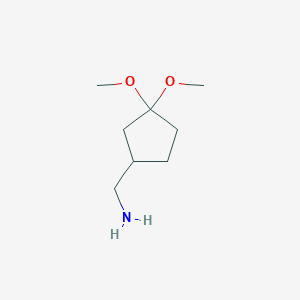
![3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoicacid](/img/structure/B13563465.png)

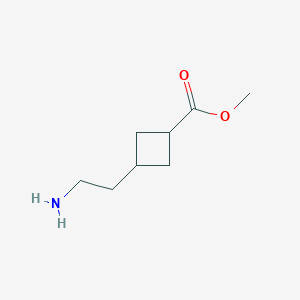
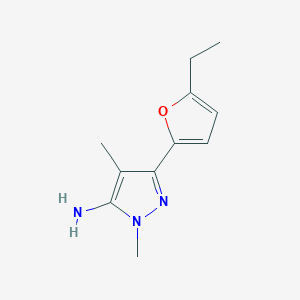


![[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)
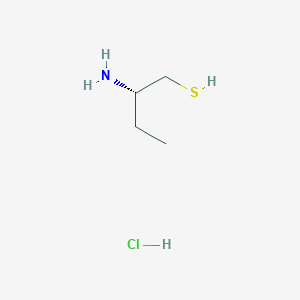
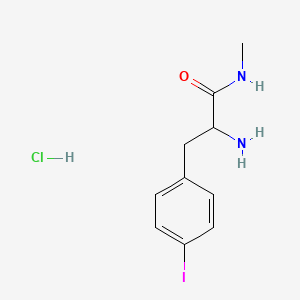
![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
